molecular formula C21H19ClN2O5S2 B1231627 N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide

N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide

Cat. No. B1231627
M. Wt: 479 g/mol
InChI Key: QCGPRAFFLKMLQO-UHFFFAOYSA-N
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Description

N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide is a sulfonamide.

Scientific Research Applications

Pollutant Removal Techniques

The compound N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide, being a sulfamethoxazole derivative, is considered a persistent organic pollutant. It has been reported that sulfamethoxazole and its derivatives are found in various environmental matrices such as rivers, lakes, groundwater, and sediments. Techniques for the removal of such pollutants include adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation. Adsorption involves the formation of strong chemical interactions like hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interactions. Advanced Oxidation Processes (AOPs) use external energy and chemical agents to cleave the structure of sulfamethoxazole derivatives through catalytic degradation by generating hydroxyl radicals. The removal efficiency is dependent on the experimental design and the sustainability and cost factors are crucial for the practical application of these techniques (Prasannamedha & Kumar, 2020).

Therapeutic Applications

Sulfonamide Inhibitors in Medicine

Sulfonamide compounds, such as N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide, are significant classes of synthetic bacteriostatic antibiotics. They are known as sulfa drugs and were extensively used for bacterial infections before the advent of penicillin. Besides their antibiotic properties, sulfonamides are also found in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. They have been utilized in antiviral, anticancer agents, and in drugs for Alzheimer’s disease. Sulfonamides continue to be an important class of compounds leading to valuable drugs for various conditions like cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

properties

Molecular Formula

C21H19ClN2O5S2

Molecular Weight

479 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C21H19ClN2O5S2/c1-29-18-10-8-14(23-21(26)11-9-17(25)19-7-4-12-30-19)13-20(18)31(27,28)24-16-6-3-2-5-15(16)22/h2-8,10,12-13,24H,9,11H2,1H3,(H,23,26)

InChI Key

QCGPRAFFLKMLQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=CS2)S(=O)(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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